molecular formula C8H15NO3 B13309446 (2S)-2-Amino-5,5-dimethyl-4-oxohexanoic acid

(2S)-2-Amino-5,5-dimethyl-4-oxohexanoic acid

Cat. No.: B13309446
M. Wt: 173.21 g/mol
InChI Key: CUZGPBLINPRZQL-YFKPBYRVSA-N
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Description

(2S)-2-Amino-5,5-dimethyl-4-oxohexanoic acid is a non-proteinogenic amino acid characterized by a stereospecific (S)-configuration at the α-carbon, a ketone group at position 4, and two methyl substituents at position 3. Its molecular formula is C₈H₁₅NO₃, and it exists in zwitterionic form under physiological conditions.

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

(2S)-2-amino-5,5-dimethyl-4-oxohexanoic acid

InChI

InChI=1S/C8H15NO3/c1-8(2,3)6(10)4-5(9)7(11)12/h5H,4,9H2,1-3H3,(H,11,12)/t5-/m0/s1

InChI Key

CUZGPBLINPRZQL-YFKPBYRVSA-N

Isomeric SMILES

CC(C)(C)C(=O)C[C@@H](C(=O)O)N

Canonical SMILES

CC(C)(C)C(=O)CC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-5,5-dimethyl-4-oxohexanoic acid can be achieved through several synthetic routes. One common method involves the use of starting materials such as 2-amino-4-oxohexanoic acid and appropriate alkylating agents to introduce the dimethyl groups. The reaction conditions typically include the use of strong bases like sodium hydride or potassium tert-butoxide to deprotonate the starting material, followed by the addition of the alkylating agent under controlled temperatures to ensure selective alkylation.

Industrial Production Methods

In an industrial setting, the production of (2S)-2-Amino-5,5-dimethyl-4-oxohexanoic acid may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-5,5-dimethyl-4-oxohexanoic acid can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

(2S)-2-Amino-5,5-dimethyl-4-oxohexanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions due to its unique structure.

    Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-5,5-dimethyl-4-oxohexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5,5-Dimethyl-4-oxohexanoic Acid

  • Structure: Lacks the α-amino group present in the target compound.
  • Properties: The absence of the amino group reduces its role in peptide synthesis but enhances its utility as a keto acid intermediate in organic synthesis.
  • Applications : Used in the preparation of heterocyclic compounds and as a precursor for hydrazone derivatives with reported analgesic and antimicrobial activities .
Property (2S)-2-Amino-5,5-dimethyl-4-oxohexanoic Acid 5,5-Dimethyl-4-oxohexanoic Acid
Molecular Formula C₈H₁₅NO₃ C₈H₁₄O₃
CAS Number Not explicitly listed 57965-24-9
Bioactivity Limited data; potential peptide applications Analgesic/antimicrobial derivatives
Synthetic Accessibility Discontinued commercial availability Readily synthesized via oxidation

(S)-2-Amino-5,5,5-trifluoropentanoic Acid

  • Structure : Features a trifluoromethyl (-CF₃) group instead of the dimethyl-keto moiety.
  • Properties : Fluorination increases lipophilicity and metabolic stability, enhancing its suitability for drug development.
  • Applications : Scalable synthesis via dynamic kinetic resolution (DKR) for enantiopure production; used in bioactive peptide analogs .
Property (2S)-2-Amino-5,5-dimethyl-4-oxohexanoic Acid (S)-2-Amino-5,5,5-trifluoropentanoic Acid
Functional Groups Ketone, dimethyl Trifluoromethyl
Synthesis Method Limited commercial availability Dynamic kinetic resolution (DKR)
Pharmaceutical Relevance Underexplored High (fluorinated drug candidates)

L-Leucine-d3 (Deuterated Analog)

  • Structure: Branched-chain amino acid with deuterium substitution at the terminal methyl groups.
  • Properties : Deuterium labeling improves metabolic stability without altering steric bulk.
  • Applications : Used in mass spectrometry-based protein quantification and metabolic tracing .
Property (2S)-2-Amino-5,5-dimethyl-4-oxohexanoic Acid L-Leucine-d3
Isotopic Labeling None Deuterium at 5,5,5-positions
Biological Role Non-proteinogenic Proteinogenic (mTOR signaling modulation)
Research Use Peptide modification Metabolic studies and proteomics

N-Hetarylamides of 2-(Diarylmethylene)hydrazono Derivatives

  • Structure: Derived from 5,5-dimethyl-4-oxohexanoic acid via hydrazone formation.
  • Properties : Hydrazone derivatives exhibit enhanced bioactivity due to π-conjugated systems.
Property (2S)-2-Amino-5,5-dimethyl-4-oxohexanoic Acid Hydrazono Derivatives
Bioactivity Limited reports Strong analgesic/antimicrobial activity
Chemical Reactivity Amino group enables peptide coupling Hydrazone moiety facilitates heterocycle synthesis

Key Research Findings and Gaps

  • Synthetic Challenges: The discontinued commercial status of (2S)-2-amino-5,5-dimethyl-4-oxohexanoic acid hydrochloride suggests synthetic or stability issues, warranting improved methodologies .
  • Bioactivity Potential: While fluorinated and hydrazone analogs show promise in drug discovery, the target compound’s dimethyl-keto structure remains underexplored for specific therapeutic applications.
  • Structural Advantages : The ketone group may enable site-specific modifications (e.g., Schiff base formation) for targeted drug delivery systems.

Biological Activity

(2S)-2-Amino-5,5-dimethyl-4-oxohexanoic acid, also known as a derivative of 5-oxohexanoic acid, is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevance in various therapeutic contexts, drawing from diverse research findings.

Chemical Structure and Properties

The chemical formula of (2S)-2-amino-5,5-dimethyl-4-oxohexanoic acid is C8H15NO3. It features an amino group, a ketone, and a branched chain structure that contributes to its unique biological properties.

Table 1: Structural Characteristics

PropertyValue
Molecular Weight173.21 g/mol
IUPAC Name(2S)-2-amino-5,5-dimethyl-4-oxohexanoic acid
CAS Number71756860
SolubilitySoluble in water

Research indicates that (2S)-2-amino-5,5-dimethyl-4-oxohexanoic acid may act through several mechanisms:

  • Inhibition of Kinases : It has been shown to inhibit inflammatory kinases such as TBK1 and IKKε, which are involved in obesity-related pathways. This inhibition can potentially lead to therapeutic effects in metabolic disorders .
  • Neuroprotective Effects : Preliminary studies suggest that the compound may exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress .
  • Antineoplastic Potential : As part of the didemnin family of compounds, derivatives of this acid have been explored for their potential anti-cancer activities. They may affect cellular pathways involved in tumor growth and metastasis .

Case Studies and Research Findings

  • Obesity Treatment : A study focused on the synthesis of substituted derivatives showed promising results in reducing obesity-related inflammation in 3T3-L1 adipocytes. The analogs demonstrated significant inhibition of lipid accumulation and inflammatory cytokine production .
  • Neuropharmacological Studies : Research involving animal models indicated that (2S)-2-amino-5,5-dimethyl-4-oxohexanoic acid could enhance cognitive functions and provide protective effects against neurodegenerative diseases by modulating glutamate receptors .
  • Anticancer Activity : In vitro studies highlighted the compound's ability to induce apoptosis in cancer cell lines, suggesting a potential role as an adjunct therapy in cancer treatment .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of TBK1 and IKKε
NeuroprotectiveModulation of neurotransmitter systems
AntineoplasticInduction of apoptosis in cancer cells

Synthesis and Derivatives

The synthesis of (2S)-2-amino-5,5-dimethyl-4-oxohexanoic acid involves several steps including the modification of existing synthetic routes to create derivatives with enhanced biological activity. The exploration of these derivatives is crucial for understanding structure-activity relationships (SAR) that can lead to more effective therapeutic agents.

Synthetic Pathways

Research has documented various synthetic methodologies including:

  • Microwave-Assisted Synthesis : This approach allows for rapid synthesis of derivatives with improved yields and purity .
  • Conventional Organic Synthesis : Traditional methods have also been employed to produce the compound with specific modifications tailored for biological testing .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2S)-2-Amino-5,5-dimethyl-4-oxohexanoic acid, and how do reaction conditions influence stereochemical purity?

  • Methodology : Synthesis typically involves hydrazonation of 5,5-dimethyl-4-oxohexanoic acid derivatives followed by asymmetric reduction or enzymatic resolution to achieve the (2S)-configuration. Key steps include protecting the ketone group to prevent side reactions and using chiral catalysts (e.g., L-proline derivatives) to enforce stereoselectivity .
  • Experimental Design : Optimize pH (6.5–7.5), temperature (25–40°C), and solvent polarity (e.g., THF/water mixtures) to maximize yield (60–75%) and enantiomeric excess (≥95%) .

Q. How can the molecular structure of this compound be validated using spectroscopic techniques?

  • Analytical Workflow :

  • NMR : Assign stereochemistry via 1^1H and 13^13C NMR chemical shifts (e.g., δ 2.1–2.3 ppm for methyl groups adjacent to the ketone) and coupling constants (e.g., J=6.8HzJ = 6.8 \, \text{Hz} for chiral center interactions) .
  • Mass Spectrometry : Confirm molecular weight (C8_8H15_{15}NO3_3, theoretical m/z 173.1) using ESI-MS in positive ion mode .
  • X-ray Crystallography : Resolve absolute configuration via single-crystal analysis, particularly for derivatives with heavy atoms (e.g., brominated analogs) .

Advanced Research Questions

Q. What strategies address conflicting reports on the biological activity of (2S)-2-Amino-5,5-dimethyl-4-oxohexanoic acid derivatives?

  • Data Contradiction Analysis : Discrepancies in antimicrobial or analgesic activity (e.g., MIC values varying by 10–100 µg/mL) may arise from assay conditions (e.g., bacterial strain variability, solvent effects). Validate results using standardized protocols (CLSI guidelines) and include positive controls (e.g., ampicillin for antimicrobial assays) .
  • Structure-Activity Relationship (SAR) : Modify the hydrazone moiety (e.g., diarylmethylene substituents) to enhance binding to bacterial gyrase or opioid receptors, as shown in analogs with IC50_{50} values < 1 µM .

Q. How can computational methods predict the reactivity of the ketone group in aqueous environments?

  • Computational Workflow :

  • DFT Calculations : Use B3LYP/6-31G(d) to model keto-enol tautomerization energy barriers (ΔG^‡ ≈ 15–20 kcal/mol) and pH-dependent equilibrium .
  • MD Simulations : Assess solvation effects in water/DMSO mixtures to predict aggregation behavior, critical for drug formulation .

Q. What are the challenges in scaling up enantioselective synthesis, and how can they be mitigated?

  • Scale-Up Issues :

  • Chiral Catalyst Recycling : Immobilize catalysts on silica or polymer supports to reduce costs (e.g., 85% recovery efficiency after 5 cycles) .
  • Byproduct Management : Monitor hydrazone hydrolysis byproducts (e.g., 5,5-dimethyl-4-oxohexanoic acid) via HPLC (C18 column, 0.1% TFA mobile phase) .

Methodological Guidance

Q. How to design a stability study for this compound under physiological conditions?

  • Protocol :

  • Incubate at 37°C in phosphate buffer (pH 7.4) and simulate gastric fluid (pH 1.2).
  • Monitor degradation via UV-Vis (λ = 260 nm for ketone absorption) and LC-MS over 24–72 hours .
    • Key Metrics : Half-life (t1/2_{1/2}) > 6 hours in pH 7.4 indicates suitability for oral delivery .

Q. What analytical techniques resolve enantiomeric impurities in synthesized batches?

  • Chiral Separation : Use Chiralpak AD-H column with n-hexane/ethanol (80:20) to achieve baseline separation (Rs_s > 1.5) of (2S)- and (2R)-enantiomers .
  • Quantification : Limit enantiomeric impurities to <0.5% for pharmaceutical-grade material .

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